molecular formula C14H10F3N3O3 B4113860 1-(4-Nitrophenyl)-3-[4-(trifluoromethyl)phenyl]urea

1-(4-Nitrophenyl)-3-[4-(trifluoromethyl)phenyl]urea

Cat. No.: B4113860
M. Wt: 325.24 g/mol
InChI Key: QHFXWKXVUYHTGX-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-N’-[4-(trifluoromethyl)phenyl]urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a nitrophenyl group and a trifluoromethylphenyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-N’-[4-(trifluoromethyl)phenyl]urea typically involves the reaction of 4-nitroaniline with 4-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-nitroaniline+4-(trifluoromethyl)phenyl isocyanateN-(4-nitrophenyl)-N’-[4-(trifluoromethyl)phenyl]urea\text{4-nitroaniline} + \text{4-(trifluoromethyl)phenyl isocyanate} \rightarrow \text{1-(4-Nitrophenyl)-3-[4-(trifluoromethyl)phenyl]urea} 4-nitroaniline+4-(trifluoromethyl)phenyl isocyanate→N-(4-nitrophenyl)-N’-[4-(trifluoromethyl)phenyl]urea

The reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of N-(4-nitrophenyl)-N’-[4-(trifluoromethyl)phenyl]urea involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-N’-[4-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: N-(4-aminophenyl)-N’-[4-(trifluoromethyl)phenyl]urea.

    Substitution: Various substituted ureas depending on the nucleophile used.

    Hydrolysis: 4-nitroaniline, 4-(trifluoromethyl)aniline, and carbon dioxide.

Scientific Research Applications

N-(4-nitrophenyl)-N’-[4-(trifluoromethyl)phenyl]urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-N’-[4-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrophenyl)-N’-phenylurea: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    N-(4-aminophenyl)-N’-[4-(trifluoromethyl)phenyl]urea:

Uniqueness

N-(4-nitrophenyl)-N’-[4-(trifluoromethyl)phenyl]urea is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-nitrophenyl)-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3O3/c15-14(16,17)9-1-3-10(4-2-9)18-13(21)19-11-5-7-12(8-6-11)20(22)23/h1-8H,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFXWKXVUYHTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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